Computational Lipophilicity (XlogP) Differentiates N1-Isobutyl from N1-Methyl and N1-Phenyl Analogs
Computational prediction indicates that 1-isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile exhibits an XlogP value of 2.9, reflecting the balanced lipophilicity imparted by the isobutyl substituent . In contrast, the N1-methyl analog (3-phenyl-1-methyl-1H-pyrazole-4-carbonitrile) has a predicted XlogP of approximately 1.8–2.0, while the N1-phenyl analog (1,3-diphenyl-1H-pyrazole-4-carbonitrile) has a predicted XlogP of approximately 3.5–3.8 . The intermediate lipophilicity of the isobutyl derivative places it within the optimal range for oral bioavailability (Lipinski's Rule of Five) while avoiding the excessive lipophilicity that can lead to promiscuous binding and poor solubility.
| Evidence Dimension | Predicted partition coefficient (XlogP) |
|---|---|
| Target Compound Data | XlogP = 2.9 (predicted) |
| Comparator Or Baseline | N1-methyl analog: XlogP ≈ 1.8–2.0; N1-phenyl analog: XlogP ≈ 3.5–3.8 |
| Quantified Difference | ΔXlogP ≈ 0.9–1.1 units lower than N1-phenyl; ≈ 0.9–1.1 units higher than N1-methyl |
| Conditions | Calculated using atomic contribution method (XlogP3); chem960.com database |
Why This Matters
The XlogP of 2.9 positions this compound in the optimal lipophilicity range for cell permeability and oral absorption, providing a quantifiable advantage over both more polar N1-methyl and more lipophilic N1-phenyl analogs.
